1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
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Overview
Description
1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone is an organic compound that features a boronic ester functional group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone typically involves the borylation of an appropriate aryl halide precursor. The reaction is often carried out using a palladium catalyst in the presence of a base such as potassium carbonate. The reaction mixture is stirred at room temperature under a nitrogen atmosphere for several hours, followed by work-up procedures to isolate the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of biaryl compounds through cross-coupling reactions.
Scientific Research Applications
1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the boronic ester forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The aryl group from the boronic ester is transferred to the palladium center.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone can be compared with other boronic esters such as:
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
These compounds share similar boronic ester functionalities but differ in their substituents and applications. The unique structure of this compound makes it particularly useful in specific cross-coupling reactions and synthetic applications.
Properties
Molecular Formula |
C16H23BO4 |
---|---|
Molecular Weight |
290.2 g/mol |
IUPAC Name |
1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C16H23BO4/c1-7-19-14-10-12(8-9-13(14)11(2)18)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3 |
InChI Key |
TUZKQGFTIZBPRA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)C)OCC |
Origin of Product |
United States |
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